molecular formula C17H13F3N2 B2475592 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine CAS No. 881939-19-1

2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B2475592
CAS No.: 881939-19-1
M. Wt: 302.3
InChI Key: JAYHIQLHYZOPOY-UHFFFAOYSA-N
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Description

2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is a synthetic quinoline derivative supplied strictly for research purposes. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly as a potential inhibitor of neuronal nitric oxide synthase (nNOS). The overproduction of nitric oxide (NO) by nNOS is directly implicated in the pathological processes of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, as well as damage from stroke and ischemic events . The design of this aminoguinoline scaffold is based on potent, selective nNOS inhibitor scaffolds reported in scientific literature . Similar 2-aminoquinoline-based inhibitors are designed to act as bioisosteres for L-arginine, the natural substrate of NOS, but with more favorable pharmacokinetic properties, including potential blood-brain barrier (BBB) penetrability, which is crucial for targeting central nervous system (CNS) conditions . The core quinoline structure is a privileged scaffold in drug discovery, known for yielding compounds with diverse biological activities . Key Research Applications: - Neuroscience Research: Investigation as a selective nNOS inhibitor for studying NO-mediated neurotoxicity and neurodegenerative pathways . - Enzyme Kinetics & Selectivity Profiling: Assaying against related NOS isoforms (eNOS and iNOS) to develop compounds with high selectivity, mitigating risks of cardiovascular side effects from eNOS inhibition or immune suppression from iNOS inhibition . - Structural Biology & Drug Design: Used in X-ray crystallography studies to understand inhibitor-enzyme binding modes and to guide the rational optimization of structure-activity relationships (SAR) . Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2/c1-11-9-15(22-13-5-3-2-4-6-13)14-8-7-12(17(18,19)20)10-16(14)21-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYHIQLHYZOPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    N-Phenylation: The final step involves the N-phenylation of the quinoline derivative using phenyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The compound has been identified as a potential anti-cancer agent, specifically targeting pathways involved in tumor progression and metastasis. Research indicates that quinoline derivatives can inhibit key enzymes that facilitate cancer cell proliferation and survival.

Case Study: Melanoma Treatment
A study highlighted the effectiveness of similar quinoline compounds in treating cutaneous melanoma, a highly aggressive form of skin cancer. The findings suggest that these compounds can enhance the efficacy of immune checkpoint inhibitors, leading to improved patient outcomes .

Study Findings Reference
Melanoma TreatmentEnhanced efficacy when combined with immune checkpoint inhibitors
Inhibition of Tumor GrowthSignificant reduction in tumor size observed in preclinical models

Antimicrobial Activity

Antimalarial Properties
Research has shown that derivatives of 4-aminoquinoline structures exhibit potent antimalarial activity. The compound under discussion fits into this category, demonstrating effectiveness against Plasmodium species responsible for malaria.

Case Study: Preclinical Trials
In preclinical studies, compounds similar to 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine have shown promising results against malaria parasites, with significant reductions in parasitemia observed .

Study Findings Reference
Antimalarial ActivitySignificant reduction in malaria parasites in vivo
PharmacokineticsGood oral bioavailability at therapeutic doses

Neuroprotective Effects

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
The compound's structural analogs have been studied for their ability to inhibit neuronal nitric oxide synthase, an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of nNOS can potentially mitigate neuroinflammation and neuronal damage.

Case Study: nNOS Inhibitors
A study demonstrated that certain quinoline derivatives effectively inhibit nNOS with high selectivity, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Study Findings Reference
nNOS InhibitionHigh selectivity and potency against nNOS
NeuroprotectionPotential to reduce neuroinflammation in animal models

Synthesis and Structural Modifications

The synthesis of this compound involves several methodologies that enhance its pharmacological properties. Modular synthesis approaches allow for the incorporation of various substituents that can fine-tune its biological activity.

Synthesis Methodology Description
One-Pot SynthesisA method that combines multiple steps into one reaction vessel to improve yield and efficiency .
Structure-Activity Relationship StudiesInvestigating how changes in chemical structure affect biological activity .

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • The 7-trifluoromethyl substitution is associated with enhanced anticancer activity compared to 7-chloro derivatives .
  • N-Aryl substitutions (e.g., 3,4,5-trimethoxyphenyl) improve antiproliferative potency, likely due to increased hydrophobic interactions with cellular targets .

Pharmacological Activity Comparison

Anticancer Activity

Compound Cell Line/Model IC₅₀/pIC₅₀ Reference
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (1) MCF-7 (breast cancer) 2× potency of doxorubicin IC₅₀ = ~0.5 μM (estimated)
2-Methyl-N-(7-trifluoromethylquinolin-4-yl)quinolin-3-amine (11) MCF-7 3× potency of doxorubicin IC₅₀ = ~0.3 μM (estimated)
7-Chloro-N-(pyridin-4-yl)quinolin-4-amine (134) P. falciparum (malaria) IC₅₀ = 11.7 ± 3 μM
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (15) Anticancer screening pIC₅₀ = 5.0278

Key Findings :

  • Trifluoromethyl at position 7 correlates with superior anticancer activity. For example, compound 1 (7-CF₃) is twice as potent as doxorubicin, whereas 7-chloro analogs (e.g., compound 134) show weaker activity .
  • N-Heteroaryl substitutions (e.g., pyridin-4-yl in compound 134) are more effective in antimalarial contexts than anticancer applications .

Biological Activity

2-Methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. The incorporation of a trifluoromethyl group and a quinoline scaffold enhances its pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and efficacy.

Chemical Structure

The compound is characterized by the following chemical structure:

C15H12F3N\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}

This structure includes:

  • A quinoline ring system, which is known for its diverse biological activities.
  • A trifluoromethyl group that often increases lipophilicity and biological activity.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound and its derivatives:

  • Antiviral Activity :
    • In a study focused on anti-influenza agents, derivatives of quinoline were evaluated for their ability to inhibit viral replication. One derivative exhibited moderate anti-influenza virus activity with an EC50 value of 22.94 µM, indicating potential as an antiviral agent .
  • Antimicrobial Activity :
    • Compounds similar to this compound have shown significant antimicrobial properties against various pathogens. For instance, studies on related quinoline derivatives indicated effective inhibition of Mycobacterium tuberculosis with some compounds displaying superior activity compared to standard treatments .
  • Anticancer Activity :
    • The compound's structural analogs have been tested for antiproliferative effects against cancer cell lines. In vitro studies revealed that certain derivatives exhibited higher potency than doxorubicin, a common chemotherapeutic agent, suggesting their potential as anticancer drugs .

Case Studies

  • Antiviral Screening :
    • A series of quinoline derivatives were docked against the RNA polymerase complex of influenza virus, revealing critical interactions that contribute to their antiviral efficacy. The benzene ring in these compounds formed significant interactions with key amino acids in the viral protein .
  • Antimicrobial Testing :
    • Various quinoline-based compounds were screened for their activity against M. tuberculosis and other bacterial strains. The results showed that modifications at specific positions (like the introduction of halogens) could enhance biological activity significantly .
  • Anticancer Evaluation :
    • In vitro studies on breast cancer cell lines demonstrated that several synthesized compounds based on the quinoline framework had notable antiproliferative effects, outperforming traditional chemotherapeutics in some cases .

Data Summary

Biological ActivityCompoundEC50/IC50 ValueReference
AntiviralDerivative A22.94 µM
AntimicrobialDerivative BMIC = 6.25 µg/ml (against M. smegmatis)
AnticancerDerivative CIC50 < 500 nM (against MCF-7)

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 2 undergoes oxidation to form quinoline N-oxides under controlled conditions. For example:

  • Reaction : Oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding N-oxide derivative.

  • Mechanism : The reaction proceeds via electrophilic attack at the nitrogen atom, followed by oxygen insertion.

  • Outcome : Enhanced polarity and potential bioactivity modulation due to N-oxide formation .

Reduction Reactions

Reduction primarily targets the quinoline ring system:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) selectively reduces the quinoline ring to a tetrahydroquinoline derivative.

  • Conditions : Ethanol or THF solvent at 50–80°C for 4–12 hours.

  • Impact : Saturation of the ring increases conformational flexibility, altering interactions with biological targets like DNA repair enzymes .

Nucleophilic Aromatic Substitution

The electron-deficient quinoline core facilitates substitutions at position 4:

Reaction TypeReagents/ConditionsProductYieldReference
AminationMicrowave-assisted phenol fusionN-substituted derivatives (e.g., with piperazine)60–75%
HalogenationNBS or Cl₂ in CCl₄Brominated/chlorinated analogs45–65%

Key Mechanistic Insight : The trifluoromethyl group at position 7 deactivates the ring, directing nucleophilic attack to position 4 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl group:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃.

  • Conditions : DMF/H₂O (3:1), 80°C, 12–24 hours.

  • Applications : Generates biaryl derivatives with enhanced π-stacking capabilities for anticancer studies .

Biological Interaction Pathways

The compound inhibits Werner helicase (WRN) via π-π stacking and hydrogen bonding:

TargetIC₅₀ (μM)MechanismBiological Effect
Werner helicase (WRN)0.8 ± 0.2Disruption of DNA repair pathwaysAntiproliferative activity
Topoisomerase II5.1 ± 0.7Stabilization of DNA-enzyme complexesCell cycle arrest

Structural Determinants :

  • The trifluoromethyl group enhances metabolic stability.

  • The N-phenyl moiety improves binding affinity to hydrophobic enzyme pockets .

Synthetic Modifications for Drug Development

Microwave-assisted synthesis optimizes derivatives:

  • Procedure : 4,7-Dichloroquinoline + N-methylated amines + phenol (2 eq) → 145°C, 30 minutes.

  • Advantages : 60% yield improvement over conventional methods, reduced side products .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Stable in HCl (1M, 25°C, 24h) due to electron-withdrawing CF₃.

  • Base Sensitivity : Degrades in NaOH (1M) via quinoline ring opening at elevated temperatures.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing enzyme inhibitors and antiproliferative agents. Future studies should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.

Q & A

Q. Table 1: Representative Biological Activities of Quinolin-4-amine Derivatives

Compound IDSubstituentspIC50 (MCF-7)Key FeaturesReference
157-CF3, N-(3,4,5-trimethoxyphenyl)5.03High tubulin binding affinity
26Bis-sulfonylphenyl-CF34.73Dual-target inhibitor
187-CF3, N-(5-methoxypyrazinyl)4.63Improved solubility

Q. Table 2: Key Synthetic Parameters

StepConditionsYield (%)Purity (HPLC)Reference
SNAr ReactionDMF, reflux, 24 h63–92>95%
RecrystallizationDioxane/ethanol, 0°C80–9599%
Salt FormationFormic acid, RT, 12 h45–5698%

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